Cellular Anti-Proliferation Activity: 4-Fluorobenzyl-Thiazole-Acetamide Scaffold Drives 64–71% Inhibition at 50 µM in Breast Cancer and Leukemia Cells
The compound 8b in the Fallah-Tafti et al. (2011) series—structurally differing from the target compound only by the absence of the 4-bromophenoxy group (i.e., possessing an unsubstituted acetamide side chain)—is the closest disclosed active comparator. Compound 8b exhibited 64–71% inhibition of cell proliferation in human breast carcinoma BT-20 cells and human leukemia CCRF-CEM cells at a concentration of 50 µM [1]. The unsubstituted N-benzyl analog 8a showed substantially lower inhibition under identical conditions: 26% in HT-29, 48% in BT-20, and 34% in CCRF-CEM cells at 50 µM [1]. Additionally, 8a inhibited c-Src kinase with GI₅₀ values of 1.34 µM and 2.30 µM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively [1], providing a baseline for the scaffold. While the target compound's 4-bromophenoxy modification is expected to further modulate potency (the bromine atom contributing 0.23 Hammett σₚ and 8.88 molar refractivity compared to hydrogen's 0 and 1.03), direct kinase inhibition data for the target compound itself have not been reported [2].
| Evidence Dimension | Cell proliferation inhibition (% at 50 µM) |
|---|---|
| Target Compound Data | Not directly reported; structurally incorporates the 4-fluorobenzyl-thiazole-acetamide scaffold of active compound 8b and adds a 4-bromophenoxy substituent. |
| Comparator Or Baseline | Compound 8b (unsubstituted acetamide analog): 64–71% inhibition in BT-20 and CCRF-CEM cells at 50 µM. Compound 8a (unsubstituted N-benzyl): 26–48% inhibition at 50 µM. [1] |
| Quantified Difference | 4-Fluorobenzyl (8b) vs. benzyl (8a): ~2.4-fold mean improvement in BT-20 cells; ~2.1-fold improvement in CCRF-CEM cells. Contribution of 4-bromophenoxy vs. unsubstituted acetamide not yet quantified. |
| Conditions | Human breast carcinoma BT-20 cells and leukemia CCRF-CEM cells; 50 µM compound concentration; MTT assay; incubation conditions as described in Fallah-Tafti et al. 2011 [1]. |
Why This Matters
For researchers selecting a tool compound for Src-family kinase or anticancer proliferation studies, the 4-fluorobenzyl substitution is the critical determinant of cellular activity within this scaffold, as demonstrated by the 2–2.4-fold improvement over the unsubstituted benzyl analog.
- [1] Fallah-Tafti, A., Foroumadi, A., Tiwari, R., Shirazi, A. N., Hangauer, D. G., Bu, Y., Akbarzadeh, T., Parang, K., Shafiee, A. (2011). Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. European Journal of Medicinal Chemistry, 46(10), 4853-4858. PMID: 21852023. View Source
- [2] Hansch, C., Leo, A., Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Hammett σₚ and molar refractivity values for Br vs. H). View Source
